molecular formula C21H16N2O2S B2773360 (E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477501-43-2

(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No.: B2773360
CAS No.: 477501-43-2
M. Wt: 360.43
InChI Key: ZIOOPBLWRCOINN-QURGRASLSA-N
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Description

(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetyl group, a naphthothiazole moiety, and a benzamide group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, which can be synthesized through a cyclization reaction involving a naphthalene derivative and a thioamide. The acetylation of the resulting naphthothiazole intermediate is then carried out using acetic anhydride under acidic conditions. Finally, the benzamide group is introduced through a condensation reaction with an appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acetylation steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential, particularly in drug development for various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    Naphthothiazole derivatives: Compounds with similar core structures but different substituents, which can influence their chemical and biological properties.

    Benzamide derivatives: Compounds with the benzamide group but different core structures, offering a range of activities and applications.

Uniqueness

(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is unique due to its specific combination of functional groups and structural features. The (E)-configuration may confer distinct reactivity and interaction profiles compared to its isomers or analogs, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-acetyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-13(24)14-7-9-16(10-8-14)20(25)22-21-23(2)19-17-6-4-3-5-15(17)11-12-18(19)26-21/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOOPBLWRCOINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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